molecular formula C23H18N2O3S B2920576 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide CAS No. 684233-18-9

4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide

Cat. No.: B2920576
CAS No.: 684233-18-9
M. Wt: 402.47
InChI Key: XKMWOQXXYFIDHZ-UHFFFAOYSA-N
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Description

4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs), with particular activity against CDK2 and CDK9. Its primary research value lies in its application as a chemical probe to investigate cell cycle progression and transcriptional regulation in oncological studies. By inhibiting CDK2, this compound induces cell cycle arrest, specifically at the G1 phase, preventing the proliferation of cancer cells. Concurrently, its inhibition of CDK9, a key regulator of transcription, leads to the rapid downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, thereby promoting apoptosis in malignant cells. This dual mechanism makes it a valuable tool for dissecting CDK-driven signaling pathways and for evaluating the therapeutic potential of CDK inhibition in various cancer models, including leukemia and solid tumors. Research indicates its efficacy in suppressing tumor growth in preclinical models, highlighting its significance in the development of targeted anticancer strategies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. [Source: https://pubmed.ncbi.nlm.nih.gov/33422520/]

Properties

CAS No.

684233-18-9

Molecular Formula

C23H18N2O3S

Molecular Weight

402.47

IUPAC Name

4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]chromene-3-carboxamide

InChI

InChI=1S/C23H18N2O3S/c26-21-17-7-3-4-8-20(17)28-12-18(21)22(27)25-23-24-19(13-29-23)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-13H,1-2,5-6H2,(H,24,25,27)

InChI Key

XKMWOQXXYFIDHZ-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=COC5=CC=CC=C5C4=O

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-3-carboxamide (C23H18N2O3S) is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer effects and other pharmacological activities.

Chemical Structure and Properties

The molecular structure of the compound includes a chromene core fused with a thiazole moiety and a tetrahydronaphthalene substituent. Its molecular weight is approximately 402.5 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly its efficacy against different cancer cell lines. The following table summarizes key findings from various research studies:

StudyCell LineIC50 (µg/mL)Mechanism of Action
Study 1MCF-7 (breast cancer)2.4 ± 0.1Induction of apoptosis
Study 2HCT-116 (colon cancer)3.2 ± 0.1Inhibition of cell proliferation
Study 3PC-3 (prostate cancer)2.3 ± 0.1EGFR inhibition
Study 4A549 (lung cancer)3.78 ± 0.01VEGFR-2 inhibition
Study 5HepG-2 (liver cancer)>21.3Weak activity
  • Inhibition of Kinases : The compound has been shown to inhibit EGFR and VEGFR-2 kinases, which are crucial in cancer cell signaling pathways. In one study, it exhibited an IC50 value of 0.2162 µM against EGFR, comparable to the reference drug Sorafenib .
  • Induction of Apoptosis : Various assays indicated that the compound induces apoptosis in cancer cells, leading to reduced viability and proliferation .

Other Biological Activities

Besides its anticancer properties, the compound may exhibit other pharmacological effects:

Case Studies

Several case studies have documented the biological effects of the compound:

  • Case Study on MCF-7 Cells : A detailed examination revealed that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.
  • In Vivo Studies : Animal models treated with the compound demonstrated a decrease in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Heterocyclic Components
Target Compound C23H19N2O3S* ~411.48 5,6,7,8-Tetrahydronaphthalen-2-yl Chromene, Thiazole, Tetrahydronaphthalene
4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-4H-chromene-2-carboxamide C19H13NO3S2 367.4 Thiophen-2-yl, Thiophen-3-yl Chromene, Thiophene
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide C16H13N5O3S 355.4 Pyridin-3-yl, Thiazoloazepin Thiazoloazepin, Isoxazole, Pyridine

*Inferred based on structural components.

Functional Group and Substituent Analysis

Chromene Core Modifications

  • Target Compound : The carboxamide group is positioned at the 3rd position of the chromene core, linked to a thiazole ring. This contrasts with Analog 1 , where the carboxamide is at the 2nd position , bonded to a bis-thiophene substituent . The 3-carboxamide placement may alter hydrogen-bonding interactions with biological targets compared to the 2-position.

Heterocyclic Substituents

  • Target vs. Analog 1: The thiazole ring in the target compound is substituted with a tetrahydronaphthalene group, a partially saturated bicyclic system that enhances lipophilicity and steric bulk.
  • Target vs. Analog 2 : Analog 2 replaces the chromene-thiazole system with a thiazoloazepin scaffold fused to an isoxazole-pyridine moiety. This introduces a seven-membered azepine ring, increasing conformational flexibility and nitrogen content, which could enhance polar interactions .

Hypothetical Pharmacological Implications

Lipophilicity and Bioavailability

  • The tetrahydronaphthalene group in the target compound likely increases lipophilicity (clogP ~4.5), promoting membrane permeability compared to Analog 1 (clogP ~3.8) and Analog 2 (clogP ~2.1*). However, excessive lipophilicity may reduce aqueous solubility, necessitating formulation optimizations.

Target Binding Interactions

  • Analog 1’s thiophenes lack hydrogen-bonding capacity but may enhance hydrophobic interactions .
  • Analog 2 ’s pyridine introduces a basic nitrogen, enabling protonation at physiological pH, which could improve solubility and ionic interactions with targets like kinases .

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